6-Iodo-3-Benzofuranone
Description
Structure
3D Structure
Properties
IUPAC Name |
6-iodo-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IO2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWANOARZTMFITP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670461 | |
| Record name | 6-Iodo-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199782-68-7 | |
| Record name | 6-Iodo-3(2H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199782-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Iodo-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of 6 Iodo 3 Benzofuranone Derivatives
Electrophilic and Nucleophilic Reactions of the Benzofuranone Core
The reactivity of the 6-iodo-3-benzofuranone core is significantly influenced by the electronic nature of the benzofuranone system and the presence of the iodo substituent. This section delves into how the halogen's participation, ring-opening reactions, and functional group interconversions contribute to the diverse chemical behavior of these derivatives.
Halogen Participation in Reactivity (e.g., metal-halogen exchange)
The carbon-iodine bond in this compound is a key functional handle for a variety of transformations, most notably metal-halogen exchange reactions. This process involves the reaction of an organic halide with an organometallic reagent, typically an organolithium compound, to form a new organometallic species and an organic halide. wikipedia.org This exchange is a powerful method for the preparation of organolithium reagents, which are highly valuable synthetic intermediates. wikipedia.org
The rate of lithium-halogen exchange is generally fast and follows the trend I > Br > Cl, making iodo-substituted compounds like this compound particularly reactive. wikipedia.org The reaction is kinetically controlled, with the stability of the resulting carbanion intermediate playing a crucial role. wikipedia.org
A notable application of this reaction is the intramolecular cyclization of iodo ketones. For instance, treatment of an iodo compound with n-butyllithium at low temperatures can effect a metal-halogen exchange, followed by an anionic cyclization to generate new ring systems. nih.govacs.org This strategy has been employed in the synthesis of complex natural products. nih.govacs.org For example, a di-iodinated α-aryloxyketone can serve as a key intermediate in the synthesis of dehydro-δ-viniferin, where an intramolecular cyclization and dehalogenation via metal-halogen exchange using i-PrMgCl·LiCl leads to the formation of a 3-arylbenzofuran. nih.gov
The mechanism of lithium-halogen exchange is thought to proceed through a nucleophilic pathway, potentially involving a reversible "ate-complex" intermediate. wikipedia.org This intermediate can then react with electrophiles to yield the desired products. The presence of chelating groups, such as alkoxy groups, can accelerate the rate of the exchange reaction. wikipedia.org
Ring-Opening Reactions and Skeletal Transformations (e.g., Ni-catalyzed reductive ring-opening)
The benzofuranone skeleton can undergo ring-opening reactions, leading to significant skeletal transformations and the formation of novel molecular frameworks. A particularly effective method for this is the nickel-catalyzed reductive electrophilic ring-opening of benzofurans. chinesechemsoc.orgchinesechemsoc.org This reaction allows for the cleavage of the otherwise inert endocyclic carbon-oxygen bond, resulting in dearomatization and the formation of (E)-o-alkenylphenols with high stereoselectivity. chinesechemsoc.orgchinesechemsoc.org
This transformation is tolerant of a wide range of functional groups, including sensitive moieties like cyano, ester, and boronate groups. chinesechemsoc.org The reaction typically employs a nickel catalyst, such as NiCl2(dppe), in the presence of a reducing agent like zinc. chinesechemsoc.orgchinesechemsoc.org The scope of the reaction extends to various substituted benzofurans and a range of secondary and tertiary alkyl halides as coupling partners. chinesechemsoc.orgchinesechemsoc.org However, the method is generally not applicable to primary alkyl halides. chinesechemsoc.org
The resulting o-alkenylphenols are versatile intermediates that can be further derivatized. chinesechemsoc.orgchinesechemsoc.org For example, the o-hydroxyl group can be converted to a triflate, which can then participate in various palladium-catalyzed cross-coupling reactions. chinesechemsoc.orgchinesechemsoc.org Furthermore, the hydroxyl and olefin moieties can be utilized in reactions like palladium-catalyzed hydroesterification to construct benzofuranone frameworks. chinesechemsoc.orgchinesechemsoc.org
Skeletal rearrangements of the benzofuranone core can also be induced under different conditions. For instance, treatment of 3-bromoflavones with aniline (B41778) derivatives in the presence of a copper catalyst can lead to a cascade reaction involving Aza-Michael addition, ring-opening, and subsequent ring-closing to afford 2-aminated aurones. mdpi.com
| Catalyst System | Reactants | Product Type | Key Features |
| NiCl2(dppe)/Zn | Benzofuran (B130515), Alkyl Halide | (E)-o-alkenylphenol | High E-selectivity, broad functional group tolerance. chinesechemsoc.orgchinesechemsoc.org |
| t-BuOK/CuI | 3-Bromoflavone, Aniline | 2-Aminated Aurone (B1235358) | Aza-Michael addition followed by ring-opening and closing. mdpi.com |
Functional Group Interconversions on the Benzofuranone Ring
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another. imperial.ac.uk For this compound derivatives, the iodo group itself is a prime candidate for FGI. For instance, the iodo group can be displaced by various nucleophiles to introduce new functionalities onto the benzofuranone ring.
Beyond the iodo group, other functional groups on the benzofuranone scaffold can also be manipulated. For example, a hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution reactions. ub.edu The conversion of alcohols to alkyl halides is another common FGI, which can be achieved using various reagents like PBr3 or through a two-step process involving the formation of a sulfonate ester followed by displacement with a halide ion. ub.eduvanderbilt.edu
These interconversions are crucial for elaborating the core structure of this compound and for preparing a diverse range of derivatives with specific properties or for further synthetic transformations. researchgate.net
Carbon-Carbon and Carbon-Heteroatom Bond Formations
The this compound scaffold serves as a valuable platform for the construction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex molecular architectures.
Cross-Dehydrogenative Coupling Reactions
Cross-dehydrogenative coupling (CDC) is a powerful class of reactions that forms C-C or C-heteroatom bonds directly from two C-H bonds, often with the aid of an oxidant. libretexts.orgsioc-journal.cn This approach avoids the need for pre-functionalized starting materials, making it an atom-economical and efficient synthetic strategy. nih.gov
While specific examples detailing CDC reactions directly on the this compound core are not prevalent in the provided search results, the general principles of CDC are applicable. For instance, platinum-catalyzed CDC reactions have been reported for the coupling of sp3 C-H bonds with other sp3 C-H bonds in the absence of an external oxidant. rsc.org Furthermore, redox-active catalysts, such as phenotellurazines, have been developed for CDC reactions, utilizing molecular oxygen as the oxidant. beilstein-journals.org
The benzofuranone ring itself can participate in oxidative coupling reactions. For example, the direct functionalization of indoles, a related heterocyclic system, through oxidative coupling with nucleophiles like enolates and phenols has been demonstrated. researchgate.net These reactions typically occur at the most nucleophilic position of the indole (B1671886) ring. researchgate.net
Annulation Reactions (e.g., [3+2] and [4+1] annulations)
Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a cornerstone of heterocyclic synthesis. rsc.org The this compound framework can participate in various annulation strategies to construct fused or spirocyclic systems.
[3+2] Annulation: This type of cycloaddition involves a three-atom component and a two-atom component to form a five-membered ring. Rhodium-catalyzed [3+2] annulation reactions have been successfully employed for the synthesis of dihydrobenzofuran derivatives. rsc.org For instance, the reaction of N-phenoxyacetamides with propargylic monofluoroalkynes in the presence of a rhodium catalyst can afford 3-alkylidene-2,3-dihydrobenzofurans. rsc.org Similarly, the coupling of N-phenoxyacetamides with alkylidenecyclopropanes can lead to dihydrobenzofuran derivatives through a process involving C-H and C-C bond activation. rsc.org Chiral phosphoric acid catalysts have also been utilized for the enantioselective [3+2] annulation of quinone monoimines with 3-hydroxymaleimides to produce succinimide-fused dihydrobenzofurans. rsc.org
[4+1] Annulation: This strategy combines a four-atom component with a one-atom component to construct a five-membered ring. A metal-free [4+1] annulation of para-quinone methides with bromonitromethane (B42901) has been developed for the synthesis of 2,3-dihydrobenzofurans and benzofuran-2(3H)-ones. rsc.org Rhodium-catalyzed [4+1] annulation of 1-arylindazolones with alkynyl cyclobutanols has also been reported to access indazolo[1,2-a]indazolones through a cascade involving C-H and C-C bond cleavage. rsc.org
Palladium-catalyzed annulation reactions are also widely used in the synthesis of benzofuran derivatives. mdpi.com For example, the reaction of ortho-iodo-phenols with terminal alkynes in the presence of a palladium catalyst can lead to the formation of aurones, which are isomers of flavones. mdpi.comunipi.it The regioselectivity of these reactions can often be controlled by the choice of solvent. mdpi.comunipi.it
| Annulation Type | Reactants | Catalyst/Reagent | Product |
| [3+2] | N-Phenoxyacetamide, Propargylic Monofluoroalkyne | Rhodium Catalyst | 3-Alkylidene-2,3-dihydrobenzofuran rsc.org |
| [3+2] | Quinone Monoimine, 3-Hydroxymaleimide | Chiral Phosphoric Acid | Succinimide-fused Dihydrobenzofuran rsc.org |
| [4+1] | para-Quinone Methide, Bromonitromethane | Metal-free | 2,3-Dihydrobenzofuran (B1216630)/Benzofuran-2(3H)-one rsc.org |
| Palladium-catalyzed | o-Iodo-phenol, Terminal Alkyne | Palladium Catalyst | Aurone mdpi.comunipi.it |
Derivatization of Ring-Opened Products
The strategic cleavage of the benzofuranone core opens pathways to structurally diverse scaffolds that are not easily accessible through other means. The functional groups exposed upon ring-opening serve as handles for subsequent chemical modifications, allowing for the synthesis of a wide array of complex molecules.
A notable example involves the nickel-catalyzed reductive ring-opening of benzofuran precursors, which yields (E)-o-alkenylphenols with high stereoselectivity. chinesechemsoc.orgchinesechemsoc.org This transformation effectively breaks the endocyclic carbon-oxygen bond. The resulting products, containing both a phenolic hydroxyl group and a vinyl moiety, are versatile intermediates for further derivatization. chinesechemsoc.org For instance, the ring-opened product can be converted into its corresponding triflate. This triflate derivative is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl groups (via Suzuki coupling with phenylboronic acid), heterocyclic moieties (with 2,3-dihydrofuran), or amino groups (with aniline). chinesechemsoc.org Furthermore, the hydroxyl and olefin functionalities within the same ring-opened molecule can be utilized in a subsequent palladium-catalyzed hydroesterification reaction to construct a new benzofuranone framework. chinesechemsoc.org
In a different approach, 3-vinyl benzofuranone-chromone synthons can undergo a ring-opening and skeletal reconstruction cascade. rsc.org When treated with ammonia (B1221849) or primary aliphatic amines, these synthons are transformed into highly functionalized 2-pyridone derivatives in good to excellent yields. rsc.org This catalyst-free process highlights the inherent reactivity of the ring-opened intermediates, which can be trapped in situ by binucleophiles to generate new heterocyclic systems. rsc.org The use of optically active amines, such as 1,2-diphenylethylenediamine, can lead to the formation of novel, optically active imidazoline (B1206853) derivatives through an intramolecular cyclization between the newly formed amide and the primary amine. rsc.org
| Ring-Opened Precursor | Reagents/Conditions | Derivative Type | Key Transformation | Reference |
| (E)-o-alkenylphenol | 1. Tf₂O, base2. Pd catalyst, coupling partner | Substituted o-alkenyl benzene (B151609) | Suzuki, Buchwald-Hartwig, etc. | chinesechemsoc.org |
| (E)-o-alkenylphenol | Pd catalyst, CO, alcohol | Benzofuranone | Hydroesterification | chinesechemsoc.org |
| 3-Vinyl benzofuranone-chromone | Ammonia or R-NH₂ | 2-Pyridone | Ring-opening/skeletal reconstruction | rsc.org |
| 3-Vinyl benzofuranone-chromone | Chiral diamine | Optically active imidazoline | Ring-opening/intramolecular cyclization | rsc.org |
Mechanistic Investigations of Key Transformations
Understanding the underlying mechanisms of the reactions involving this compound and its analogs is crucial for optimizing reaction conditions and designing novel transformations. Key investigations have focused on identifying reaction intermediates, clarifying the role of catalysts and additives, and determining rate-limiting steps through isotopic labeling studies.
Radical Pathways in Catalyzed Reactions
While many transformations of benzofuranones proceed through ionic or concerted pathways, several catalyzed reactions are proposed to involve radical intermediates. Evidence for these pathways is often gathered through mechanistic probes such as radical clock experiments and the use of radical scavengers.
In the nickel-catalyzed ring-opening of benzofurans, the involvement of a radical species was strongly suggested by a radical clock experiment. chinesechemsoc.org When an alkyl iodide substrate containing a pendant olefin was used, the reaction exclusively yielded a cyclized product, which is a characteristic outcome of a radical intermediate being trapped intramolecularly before it can proceed along the main reaction pathway. chinesechemsoc.org
Further evidence for radical involvement comes from photoinduced palladium-catalyzed reactions. In an alkylation-alkynylation sequence of terminal alkynes, the addition of a radical quencher, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), completely suppressed the formation of the desired product. nih.gov This inhibition strongly indicates that the reaction proceeds via a radical mechanism. Similarly, excited-state palladium catalysis for the synthesis of oxindoles was completely shut down by the addition of TEMPO, confirming that the transformation relies on the generation of radical intermediates. kaust.edu.sa These studies collectively suggest that C-I bond cleavage in iodo-substituted aromatics like this compound can be initiated under certain catalytic conditions to generate aryl radicals, which then participate in subsequent bond-forming events.
| Reaction Type | Mechanistic Probe | Observation | Conclusion | Reference |
| Ni-catalyzed ring-opening | Radical clock substrate | Formation of cyclized product | Reaction proceeds via a radical intermediate | chinesechemsoc.org |
| Photoinduced Pd-catalysis | TEMPO (Radical scavenger) | Complete inhibition of the reaction | Radical pathway is essential for the transformation | nih.govkaust.edu.sa |
| Iron-catalyzed arylation | Aryliodonium salt | Generation of aryl radical proposed | Radical mechanism initiated by catalyst | frontiersin.org |
Role of Catalysts and Additives in Reaction Selectivity and Efficiency
The outcome of chemical transformations involving benzofuranone derivatives is highly dependent on the careful selection of catalysts and additives. These components can profoundly influence reaction rates, yields, and, most importantly, selectivity (chemo-, regio-, and enantio-).
Catalysts: The choice of transition metal and its associated ligands is fundamental. In rhodium-catalyzed asymmetric additions, bulky bisphosphine ligands were found to enhance both reactivity and enantioselectivity by preventing undesirable coordination of starting materials to the metal center. mountainscholar.org For palladium-catalyzed reactions, specific precursors like Pd(PhCN)₂Cl₂ have been identified as optimal for achieving high yields in certain intramolecular insertion reactions. rsc.org
Additives: Additives often play a critical, multifaceted role. Silver(I) salts, such as AgSbF₆ and AgNTf₂, are frequently employed in C-H activation catalysis. nih.gov Their primary role is often as a halide scavenger; for instance, they can abstract a chloride ligand from a catalyst precursor like [Cp*IrCl₂]₂ to generate a more reactive, cationic iridium species that is the true active catalyst. nih.gov In some cases, silver salts can also act as oxidants to facilitate catalyst turnover. nih.gov The choice of additive can also govern selectivity. In a cobalt-catalyzed C-2 alkylation of indoles, the presence of a carboxylic acid additive led to branched products, while its absence resulted in exclusively linear products. nih.gov Bases, such as dicyclohexylmethylamine (Cy₂NMe), are often essential for facilitating steps like deprotonation in a catalytic cycle. rsc.org In other systems, acidic additives like p-toluenesulfonic acid (TsOH·H₂O) have been found to be essential for initiating iodine(III)-catalyzed reactions efficiently. beilstein-journals.org In a unique case, sodium azide (B81097) in combination with sodium iodide was identified as a superior reagent system for demethylation on the benzofuranone ring of noscapine. nih.gov
Solvents: The reaction solvent can also play a decisive role. In the Rh-catalyzed coupling of N-phenoxyacetamides with alkylidenecyclopropanes, the use of a polar solvent like hexafluoroisopropanol (HFIP) was key to inducing a [3 + 2] annulation to afford the desired dihydrobenzofuran derivatives. rsc.orgnih.gov
| Component | Example | Reaction Type | Role | Reference |
| Catalyst Ligand | Bulky bisphosphine | Rh-catalyzed asymmetric addition | Enhances enantioselectivity and reactivity | mountainscholar.org |
| Additive (Salt) | AgSbF₆ | Rh- or Ir-catalyzed C-H activation | Halide scavenger, generates active cationic catalyst | nih.gov |
| Additive (Acid/Base) | Carboxylic acid | Co-catalyzed indole alkylation | Controls regioselectivity (branched vs. linear) | nih.gov |
| Additive (Acid) | TsOH·H₂O | Iodine(III)-catalyzed spirolactonization | Co-catalyst, essential for reaction initiation | beilstein-journals.org |
| Solvent | Hexafluoroisopropanol (HFIP) | Rh-catalyzed [3+2] annulation | Induces specific reaction pathway | rsc.orgnih.gov |
| Reagent System | NaI / NaN₃ | Demethylation | Efficient cleavage of methyl ether | nih.gov |
Kinetic Isotope Effect Studies
Kinetic isotope effect (KIE) studies are a powerful tool for probing reaction mechanisms. wikipedia.orgtaylorandfrancis.com By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate, chemists can gain insight into bond-breaking and bond-forming events in the rate-determining step of a reaction. libretexts.org
In the context of benzofuranone-related chemistry, deuterium (B1214612) labeling studies have provided significant mechanistic clarity. In one investigation of a rhodium(I)-catalyzed asymmetric addition of benzoxazoles, detailed deuterium labeling experiments were crucial. mountainscholar.org The findings indicated that the C-H activation step is reversible and that the subsequent migratory insertion is likely the enantioselectivity-determining step of the reaction. mountainscholar.org
Another insightful study involved the cyclization of aurones (benzylidene benzofuranones) to form polysubstituted pyrroles. rsc.org To understand the reaction profile, experiments were conducted with deuterated starting materials and solvents. When the reaction was run in deuterated methanol (B129727) (CD₃OD), significant deuterium incorporation was observed on the final product, whereas no incorporation occurred when starting with deuterated reactants in a non-deuterated solvent. rsc.org This result strongly implicated the protic solvent as being actively involved in a proton transfer step during the reaction mechanism. rsc.org These examples underscore the value of KIE and isotope labeling studies in distinguishing between proposed mechanistic pathways and identifying key transition states.
| System Studied | Isotopic Labeling Method | Key Finding | Mechanistic Implication | Reference |
| Rh(I)-catalyzed addition to benzoxazoles | Deuterium labeling | C-H activation is reversible | Migratory insertion is the likely enantiodetermining step | mountainscholar.org |
| Cyclization of aurones | Deuterated starting materials and solvents (CD₃OD, D₂O) | Protic solvent participates in the reaction | An active proton from the solvent facilitates a proton transfer step | rsc.org |
| NHC-catalyzed hydroacylation of benzofurans | Deuterium-labeling studies | Agreement with DFT calculations | Supports a stepwise mechanism via a Wheland-type intermediate | researchgate.net |
Derivatization Strategies and Functionalization of 6 Iodo 3 Benzofuranone
Functionalization at Specific Positions
C-2 Position: The C-2 position, being alpha to the carbonyl group, is acidic and can be readily functionalized. Standard enolate chemistry can be applied. For example, deprotonation of the parent benzofuran-3-one (coumaranone) with a strong base like lithium diisopropylamide (LDA) followed by treatment with an electrophile such as allyl bromide leads to C-2 allylation. nih.gov Another key reaction is the condensation with aldehydes. The reaction of benzofuranones with substituted aryl aldehydes, often catalyzed by a deep eutectic solvent like choline (B1196258) chloride/urea, introduces a benzylidene residue at the C-2 position to form aurone (B1235358) derivatives. mdpi.com
C-3 Position: The C-3 carbonyl group is a primary site for reactions leading to the formation of fused heterocycles and spirocyclic systems. As mentioned previously, condensation with hydrazine (B178648) derivatives after initial modification is a route to fused pyrazoles. mdpi.com The carbonyl group is also the electrophilic center in reactions that generate spirocyclic systems, where it is attacked by a nucleophile that is part of a ring-forming cascade. nih.govnih.gov
C-6 Position: The C-6 position is defined by the iodo-substituent. The carbon-iodine bond is the most reactive site on the aromatic ring for transition-metal-catalyzed cross-coupling reactions, which is the principal method for its functionalization (see Section 4.3).
C-7 Position: Functionalization at the C-7 position is less common and typically requires C-H activation strategies. The electronic properties of the existing substituents on the benzofuranone ring would direct such reactions. While specific examples for the C-7 functionalization of 6-Iodo-3-Benzofuranone are not prominent, general methodologies for the C-H functionalization of benzofuran (B130515) scaffolds are being developed, which could potentially be adapted. nih.govresearchgate.net
Modification of Iodo-Functionality
The iodine atom at the C-6 position is an exceptionally useful synthetic handle, primarily for the formation of new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.
Cross-Coupling Reactions: The carbon-iodine bond is significantly more reactive than the corresponding carbon-bromine or carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization under mild conditions. The Suzuki-Miyaura cross-coupling is a powerful method for this purpose, reacting the aryl iodide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used to connect aromatic heterocyclic fragments and is tolerant of many functional groups, including the free N-H groups found in many heterocycles. nih.gov Other important cross-coupling reactions applicable to aryl iodides include the Stille reaction (using organostannanes), Heck reaction (with alkenes), and Sonogashira reaction (with terminal alkynes). thieme-connect.de These reactions provide a robust platform for introducing a vast array of aryl, heteroaryl, or alkyl groups at the C-6 position of the benzofuranone core.
Table 2: Representative Cross-Coupling Reactions for Aryl Iodides
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Ref |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | C-C | nih.govresearchgate.net |
| Stille | Ar'-Sn(R)₃ | Pd catalyst (e.g., MCM-41-2P-Pd(0)) | C-C | thieme-connect.de |
| Heck | Alkene | Pd catalyst, Base | C-C (alkenyl) | thieme-connect.de |
Generation of Spirocyclic Systems
Spirocyclic compounds, which contain two rings connected by a single common atom, are important structural motifs in many natural products and pharmaceuticals. e-bookshelf.de this compound is a suitable precursor for creating spirocyclic benzofuranones, where the C-2 atom typically becomes the spiro center.
One established method involves the double allylation of the C-2 position of a benzofuranone, followed by a ring-closing metathesis reaction to form a spiro-fused cyclopentene (B43876) ring. nih.gov A more direct approach involves the reaction of benzofuranone-type olefins with other reactive species. For example, a diastereoselective synthesis of chroman-bearing spirobenzofuranone scaffolds was achieved through an oxa-Michael/1,6-conjugated addition of para-quinone methides with benzofuranone-based olefins. nih.govrsc.org This reaction proceeds with high yield and stereocontrol, generating complex spirocyclic systems that combine the benzofuranone and chroman pharmacophores. rsc.org Hypervalent iodine reagents have also been employed extensively in the synthesis of spirocyclic scaffolds via dearomatization processes, though in this context, the iodine is part of the reagent rather than the substrate. beilstein-journals.org
Table 3: Examples of Spirocycle Synthesis from Benzofuranone Derivatives
| Strategy | Reactants | Resulting Spiro-System | Ref |
|---|---|---|---|
| Double Allylation & Metathesis | Benzofuran-3-one, Allyl bromide, Grubbs' catalyst | 3H-Spiro[1-benzofuran-2-cyclopentan]-3-one | nih.gov |
Structure Activity Relationship Sar Studies of 6 Iodo 3 Benzofuranone Derivatives in Biological Research
Impact of Halogen Substitution on Bioactivity
The introduction of halogen atoms into the benzofuranone scaffold is a well-established strategy for enhancing biological activity. mdpi.com The nature, position, and number of halogen substituents can profoundly influence the physicochemical properties of the molecule, such as lipophilicity, electronic character, and its ability to form halogen bonds, thereby affecting its interaction with biological targets. mdpi.commdpi.com
Research indicates that halogenation of the benzofuran (B130515) ring, whether with bromine, chlorine, or fluorine, consistently leads to a significant increase in anticancer activities. mdpi.comnih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic halogen and a nucleophilic site on a target molecule, improving binding affinity. mdpi.com
In studies on benzofuran derivatives, the specific halogen atom and its location are critical determinants of cytotoxic efficacy. mdpi.com Factors such as electronegativity, atomic radius, and the resulting polarity of the molecule are thought to play a role. mdpi.com For instance, in a series of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives tested for antiplasmodium activity, the 5-iodo-substituted analog demonstrated potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of Plasmodium falciparum. nih.gov Similarly, among 5-nitrofuran analogues, the 5-iodo-substituted benzofuranone showed the highest antiplasmodium activities against the 3D7 and K1 strains. nih.gov This highlights the favorable impact of the iodine substituent at the C-5 position in this specific scaffold.
The following table summarizes the antiplasmodium activity of various halogenated benzofuranone derivatives, illustrating the impact of the halogen's nature and position.
| Compound ID | Benzofuranone Substituent | Heterocyclic Moiety | Activity (IC50, µM) vs. 3D7 strain | Activity (IC50, µM) vs. K1 strain |
| 9c | 5-Iodo | 5-Nitrofuranyl | 0.93 | 6.53 |
| 10d | 6-Chloro | 5-Nitrothiophenyl | 1.15 | >20 |
| 5h | 6-Chloro | 1-Methyl-5-nitroimidazolyl | Not specified | 0.000654 |
Data sourced from a study on nitroheteroarylmethylene-benzofuranone derivatives. nih.gov
Influence of Substituent Nature and Position on Pharmacological Profiles
Beyond halogenation, the nature and placement of other substituents on the benzofuranone ring are pivotal in defining the pharmacological profile of the derivatives. SAR studies have consistently shown that modifications at positions C-2, C-5, C-6, and C-7 can dramatically alter bioactivity. nih.govrsc.orgmdpi.com
Earlier SAR studies on benzofuran derivatives identified that substitutions at the C-2 position, such as ester or heterocyclic rings, were crucial for cytotoxic activity. mdpi.com For aurone (B1235358) derivatives (a class of benzofuranones), substitution patterns at positions 4 and 6 have been highlighted as important for antimalarial activity. mdpi.comunipi.it Specifically, the presence of a halogen at position 4 and/or an amino group at position 6 was associated with the best in vitro efficacy. mdpi.comunipi.it
The influence of a methoxy (B1213986) group has also been investigated. In one study comparing two halogenated benzofuran derivatives, the compound featuring a bromine and a methoxy group (compound 8) exhibited stronger pro-oxidative and proapoptotic properties than a similar derivative with chlorine and a hydroxyl group (compound 7). researchgate.netnih.gov This suggests that the methoxy substituent enhances these particular biological effects. researchgate.netnih.gov
In a comprehensive study of 2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives, the position of substituents on the benzofuranone ring had a clear effect on antiplasmodium activity. nih.gov For example, within the 5-nitrothiophene series, a methoxy group at C-7 (compound 10g) resulted in the highest activity against the 3D7 strain, while a methoxy group at C-6 (compound 10e) also conferred significant potency. nih.gov In contrast, unsubstituted and 6-methoxy-substituted nitroimidazole derivatives showed poor to moderate activity against the 3D7 strain but good activity against the K1 strain. nih.gov
The table below presents data on how different substituents and their positions on the benzofuranone ring affect antiplasmodium activity.
| Compound ID | Benzofuranone Substituent | Heterocyclic Moiety | Activity (IC50, µM) vs. 3D7 strain | Activity (IC50, µM) vs. K1 strain |
| 8a | Unsubstituted | 1-Methyl-4-nitroimidazolyl | 28.83 | 1.00 |
| 8i | 6-Methoxy | 1-Methyl-4-nitroimidazolyl | 21.44 | 1.30 |
| 10e | 6-Methoxy | 5-Nitrothiophenyl | 1.52 | >20 |
| 10g | 7-Methoxy | 5-Nitrothiophenyl | 0.28 | >20 |
Data sourced from a study on nitroheteroarylmethylene-benzofuranone derivatives. nih.gov
Stereochemical Considerations in Activity
Stereochemistry plays a critical role in the interaction between a drug molecule and its biological target. For 6-iodo-3-benzofuranone derivatives that possess an exocyclic double bond at the C-2 position, the geometric configuration ((Z) or (E) isomerism) is a key structural feature.
Many of the most active synthetic benzofuranone derivatives are explicitly identified as the (Z)-isomer. nih.govmolaid.com Synthetic strategies often yield the (Z)-isomer preferentially, as it is typically the more thermodynamically stable form. unipi.it The defined geometry of the (Z)-isomer ensures a specific spatial arrangement of the substituents, which is likely crucial for optimal binding to the active site of a target enzyme or receptor. For example, a series of potent antiplasmodium 2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives, including the 6-chloro and 7-methoxy analogues, were synthesized and evaluated as their (Z)-isomers. nih.gov
Furthermore, the introduction of chiral centers, for instance in substituents attached to the benzofuranone core, necessitates consideration of enantioselectivity. The product of the asymmetric Mannich reaction, chiral 3-amino-2-benzofuranone, is a key intermediate for medicinally important products. acs.org Although research focusing specifically on the stereoisomers of this compound is limited, the principles derived from related heterocyclic systems underscore the importance of stereochemical purity for achieving desired pharmacological activity. acs.org The use of chiral catalysts like H8-BINOL in synthesis highlights the drive to control stereochemistry to produce enantiomerically pure compounds with potentially superior efficacy. acs.org
Elucidation of Key Structural Motifs for Enhanced Activity
SAR studies have helped to elucidate key structural motifs that are generally required for or enhance the biological activity of benzofuranone derivatives. These pharmacophoric features serve as a blueprint for designing new and more potent compounds.
Substitution at C-2: The C-2 position is a critical site for modification. The introduction of an ester group or, more significantly, a substituted methylene (B1212753) bridge to another heterocyclic ring (creating a hybrid molecule) is a recurring theme in active compounds. mdpi.comnih.gov For example, linking the benzofuranone core to nitroimidazole, nitrofuran, or nitrothiophene rings has yielded potent antiplasmodium agents. nih.gov
Halogenation of the Benzene (B151609) Ring: As discussed, the presence of a halogen, such as the iodo group at C-6, is a key feature for enhancing bioactivity. mdpi.com Halogens at positions C-5 and C-6 appear to be particularly favorable for cytotoxic and anti-infective properties. nih.govnih.gov
Oxygenated Substituents: Hydroxyl and methoxy groups on the benzene portion of the scaffold are important for modulating activity. researchgate.netunipi.it Hydroxy groups at positions 4 and 6 were found to be crucial for the RdRp inhibitory activity of aurones. unipi.it In other series, a methoxy group at C-7 led to a significant increase in antiplasmodium activity. nih.gov
Hybrid Structures: Combining the benzofuranone scaffold with other biologically active moieties like pyrazole, triazole, or imidazole (B134444) has emerged as a successful strategy for creating potent cytotoxic agents. nih.govrsc.org
Specific Side Chains: For anticancer activity, certain side chains have been identified as being particularly effective. An N-phenethyl carboxamide group was shown to significantly enhance antiproliferative activity, which was further boosted by a morpholinyl substitution on the N-phenethyl ring. mdpi.comnih.gov
In Vitro Biological Research Applications of Benzofuranone Derivatives
Anticancer Research Applications
The antiproliferative and pro-apoptotic properties of benzofuranone derivatives have been investigated in numerous cancer cell lines. These compounds have shown promise in inhibiting cancer cell growth, modulating key biochemical pathways, and inducing programmed cell death.
Antiproliferative Activity against Various Cancer Cell Lines
Benzofuranone derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines, including those of oral tumors, pancreatic cancer, and leukemia.
Oral Tumor Cells: A study involving 23 newly-synthesized 2-aminomethylene-3(2H)-benzofuranone derivatives revealed their cytotoxic activity against human oral squamous cell carcinoma (HSC-2, HSC-3) and salivary gland tumor (HSG) cell lines. i-repository.net The study found that the introduction of a fluorine atom to the benzofuranone structure generally enhanced cytotoxic activity. i-repository.net Another natural product, 6-shogaol, has also been shown to suppress the proliferation of oral squamous cell carcinoma cell lines. scielo.br Similarly, tannins from Quercus infectoria have demonstrated anti-proliferative effects on oral cancer KB cell lines. japsonline.com Diosgenin, a steroidal saponin, has also been studied for its potential against human oral cancer cells. waocp.org
Pancreatic Cancer Cells: Certain benzofuran-3-yl-(indol-3-yl)maleimides (B10847031), which are potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), have shown antiproliferative activity against pancreatic cancer cell lines such as MiaPaCa-2, BXPC-3, and HupT3 at low micromolar to nanomolar concentrations. nih.gov Specifically, compounds 5, 6, 11, 20, and 26 from this series were effective. nih.gov Noscapine analogs with modifications on the benzofuranone ring have also been evaluated for their antiproliferative potential in pancreatic cancer cells (MIA PaCa-2). nih.gov Furthermore, tephrosin, a natural rotenoid, has been shown to suppress the viability of various cancer cell lines, including pancreatic cancer cells. jcancer.org Juglone, a natural naphthoquinone, has also been investigated for its anticancer activity in BxPC-3 pancreatic cancer cells. dergipark.org.tr Additionally, benzothiazole (B30560) derivatives have shown antiproliferative activity in pancreatic cancer cells. mdpi.com
Leukemia Cells: Alkenylated phenolics isolated from Syzygium lineatum have demonstrated antiproliferative activity against chronic myeloid leukemia (K-562) cells. japsonline.com One of the active compounds, bilobol, showed selective antiproliferative activity. japsonline.com
Antiproliferative Activity of Benzofuranone Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 2-aminomethylene-3(2H)-benzofuranones | Oral Tumor Cells (HSC-2, HSC-3, HSG) | Fluorine substitution enhanced cytotoxicity. | i-repository.net |
| Benzofuran-3-yl-(indol-3-yl)maleimides | Pancreatic Cancer (MiaPaCa-2, BXPC-3, HupT3) | Compounds 5, 6, 11, 20, and 26 showed significant antiproliferative activity. | nih.gov |
| Noscapine analogs | Pancreatic Cancer (MIA PaCa-2) | Modifications on the benzofuranone ring impacted biological activity. | nih.gov |
| Alkenylated phenolics (e.g., bilobol) | Leukemia (K-562) | Demonstrated potent and selective antiproliferative activity. | japsonline.com |
| 6-shogaol | Oral Squamous Cell Carcinoma | Suppressed proliferation in a dose-dependent manner. | scielo.br |
| Tephrosin | Pancreatic Cancer | Potently suppressed cell viability. | jcancer.org |
| Juglone | Pancreatic Cancer (BxPC-3) | Showed anticancer activity by inducing apoptosis. | dergipark.org.tr |
Modulation of Biochemical Pathways
Benzofuranone derivatives can exert their anticancer effects by modulating specific biochemical pathways that are crucial for cancer cell survival and proliferation.
GSK-3β Inhibition: Glycogen Synthase Kinase 3β (GSK-3β) is an enzyme implicated in various cellular processes, and its inhibition is a target for cancer therapy. nih.govpatsnap.com Benzofuran-3-yl-(indol-3-yl)maleimides have been identified as potent and selective inhibitors of GSK-3β. nih.gov Treatment of pancreatic cancer cells with specific inhibitors from this class (compounds 5 and 26) led to the suppression of GSK-3β activity. nih.gov The inhibition of GSK-3β can stabilize proteins like β-catenin and Myc, which can influence cancer cell fate. researchgate.net
XIAP Expression: The X-linked Inhibitor of Apoptosis (XIAP) is a protein that prevents programmed cell death. A notable consequence of GSK-3β inhibition by benzofuran-3-yl-(indol-3-yl)maleimides in pancreatic cancer cells is a significant decrease in XIAP expression. nih.gov This reduction in XIAP levels contributes to the induction of apoptosis in these cancer cells. nih.gov
Induction of Apoptosis Mechanisms
A key mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. Benzofuranone derivatives have been shown to trigger this process through various means.
Internucleosomal DNA Fragmentation: One of the hallmarks of apoptosis is the cleavage of DNA into fragments of specific sizes, known as internucleosomal DNA fragmentation. nih.govnih.gov Certain 2-aminomethylene-3(2H)-benzofuranone derivatives, specifically compounds 7a, 8a, and 8f, were found to induce this type of DNA fragmentation in human promyelocytic leukemia HL-60 cells. i-repository.net This indicates that these compounds can activate the apoptotic cascade, leading to cell death. i-repository.net
Anti-infective Research Applications
Beyond their anticancer properties, benzofuranone derivatives have also been explored for their potential to combat infectious diseases, including malaria and fungal infections.
Antiplasmodium Activity
Malaria, caused by Plasmodium parasites, remains a significant global health issue. Research has focused on finding new compounds that can effectively target the parasite, especially drug-resistant strains.
Antiplasmodium Activity against Drug-sensitive and Resistant Strains: A series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones have been screened for their activity against both drug-sensitive (3D7) and multidrug-resistant (K1) strains of Plasmodium falciparum. nih.gov In this series, a 5-iodo-substituted benzofuranone (compound 9c) linked to a 5-nitrofuran moiety demonstrated notable antiplasmodium activity against both the 3D7 and K1 strains. nih.gov Other derivatives, such as those with 5-nitroimidazole and 4-nitroimidazole (B12731) scaffolds, were particularly effective against the resistant K1 strain. nih.govresearchgate.net This suggests that the benzofuranone core can be modified to target different parasite vulnerabilities.
β-Hematin Formation Inhibition: During its lifecycle in human red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by converting it into an insoluble crystalline form called hemozoin, which is biochemically equivalent to β-hematin. nih.govfudutsinma.edu.ng Inhibition of this process is a key mechanism of action for several antimalarial drugs. nih.gov Certain (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives have been assessed for their ability to inhibit β-hematin formation. nih.gov Specifically, derivatives from the nitrothiophene subgroup were found to have β-hematin formation inhibition activity, with compound 10g showing the highest inhibition. nih.gov
Antiplasmodium Activity of Benzofuranone Derivatives
| Derivative Class | Target | Key Findings | Reference(s) |
|---|---|---|---|
| (Z)-2-(5-nitrofuran-2-ylmethylene)-5-iodo-3(2H)-benzofuranone (9c) | P. falciparum (3D7 & K1 strains) | Showed high antiplasmodium activity against both sensitive and resistant strains. | nih.gov |
| (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones | P. falciparum (K1 strain) | Highly selective and active against resistant parasites. | nih.govresearchgate.net |
| (Z)-2-(nitrothiophenemethylene)-3(2H)-benzofuranones | β-hematin formation | Demonstrated inhibition of β-hematin formation, a key antimalarial target. | nih.gov |
Antifungal Activity
Fungal infections pose a continuous threat, and the development of new antifungal agents is crucial. Benzofuran (B130515) and its derivatives have shown potential in this area. While specific data on 6-iodo-3-benzofuranone is limited in the provided context, the broader class of benzofuranone derivatives has been investigated for antifungal properties. For instance, substituted aurone (B1235358) derivatives, which possess a benzofuranone core, have been tested against Candida albicans and Aspergillus fumigatus. google.com Additionally, novel benzofuran-triazole hybrids have been synthesized and evaluated for their in vitro antifungal activity against various pathogenic fungi. researchgate.net
Antibacterial Activity
The benzofuranone core is a feature of numerous natural and synthetic compounds with demonstrated antimicrobial properties. researchgate.netrsc.org Research into benzofuranone derivatives has shown that substitutions on the benzofuran ring can significantly influence their antibacterial efficacy and spectrum. nih.gov
Detailed research findings indicate that the substitution pattern on the benzofuranone scaffold is crucial for activity. Specifically, substitutions at the C-6 position have been found to greatly impact antibacterial activity. nih.gov For instance, benzofuran derivatives bearing a hydroxyl group at the C-6 position demonstrated excellent antibacterial activities against a panel of bacteria, including Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Bacillus subtilis, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 12.5 µg/mL. nih.gov The presence of a hydroxyl group at the C-6 position of the benzofuran core is considered essential for these antibacterial effects. rsc.org
While direct studies on this compound are scarce, research on other halogenated benzofuranones suggests potential activity. A study on (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones found that a 5-iodo-substituted analog showed the highest antiplasmodium activities against the 3D7 strain of Plasmodium falciparum with a 50% inhibitory concentration (IC50) of 0.93 μM. nih.gov Although antiplasmodium activity is distinct from antibacterial activity, it highlights the biological potential of iodine substitution on the benzofuranone ring. Furthermore, various iodo-quinoline derivatives have been synthesized and tested for their antimicrobial activity, suggesting that the presence of an iodine atom in heterocyclic scaffolds can be favorable for developing new antimicrobial agents. mdpi.com
| Compound | Target Organism/Strain | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 6-hydroxyl-substituted benzofuran-3-methanone derivatives | E. coli, S. aureus, MRSA, B. subtilis, P. aeruginosa | MIC80 | 0.78-12.5 µg/mL | nih.gov |
| (Z)-5-iodo-2-(5-nitrofuran-2-ylmethylene)-3(2H)-benzofuranone | Plasmodium falciparum (3D7 strain) | IC50 | 0.93 µM | nih.gov |
| (Z)-5-iodo-2-(5-nitrofuran-2-ylmethylene)-3(2H)-benzofuranone | Plasmodium falciparum (K1 strain) | IC50 | 6.53 µM | nih.gov |
| (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone | Plasmodium falciparum (K1 strain) | IC50 | 0.654 nM | nih.gov |
| (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone | Plasmodium falciparum (3D7 strain) | IC50 | 0.28 µM | nih.gov |
Antioxidant Activity Studies
Benzofuranone and its derivatives are recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. tandfonline.comsci-hub.se The antioxidant potential of these compounds is a significant area of research, with numerous studies evaluating their efficacy using various in vitro assays. rsc.orgresearchgate.net Common methods to determine antioxidant capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical (ABTS) scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. researchgate.netnih.govnih.gov
Studies on 3-arylbenzofuranone derivatives have shown that these compounds can exhibit good antioxidant activity. tandfonline.comnih.govnih.gov For example, 2-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxy-3(2H)-benzofuranone (BZF), an oxidation product of quercetin (B1663063), was found to be a significantly more potent antioxidant than quercetin itself in cell-based assays. uchile.cl This highlights the strong antioxidant potential inherent in the benzofuranone structure. A patent for 4,6-dihydroxy-3(2H)-benzofuranone derivatives, which could include an iodine substituent, lists antioxidant activity as one of their potential applications. google.com
| Compound | Assay | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Benzofuran compounds from D. latifolia | DPPH radical scavenging | IC50 | 96.7 ± 8.9 μM | rsc.org |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative | DPPH radical scavenging | % Inhibition (at 100 µM) | 23.5% | rsc.org |
| Substituted benzofuran derivatives (66a-66g) | Antioxidant activity tests | Qualitative | Excellent activity at 50-200 µg mL−1 | rsc.org |
Other Investigated Biological Activities
Beyond antibacterial and antioxidant effects, benzofuranone derivatives have been explored for other important biological activities, notably as anti-inflammatory and cholinesterase-inhibitory agents.
Anti-inflammatory Activity
Inflammation is a key process in many diseases, and compounds that can modulate it are of great therapeutic interest. Benzofuranone derivatives have shown potential as anti-inflammatory agents. tandfonline.com For example, certain flavonol-derived oxidation products, including benzofuranone-OH (BZF-OH) compounds, have been analyzed for their potential as cyclooxygenase-2 (COX-2) inhibitors, a key target in inflammation. nih.gov These studies suggest that flavonol-derived oxidation products may possess anti-inflammatory properties, opening new avenues for developing therapies against chronic inflammation. nih.gov Other related flavonoid structures, such as isobavachalcone, have demonstrated potent lipoxygenase inhibitory activity with an IC50 of 25.92 µg/ml and significant nitric oxide (NO) inhibition in macrophages, further supporting the anti-inflammatory potential of this class of compounds. nih.gov
Cholinesterase-Inhibitory Activity
The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary strategy for treating the symptoms of Alzheimer's disease. nih.govmdpi.com Several studies have reported that benzofuranone derivatives are effective cholinesterase inhibitors. tandfonline.comnih.gov
A series of 3-arylbenzofuranone derivatives were synthesized and evaluated for their ability to inhibit cholinesterases. nih.govnih.govtandfonline.com These compounds were found to exhibit selective acetylcholinesterase inhibitory activity. tandfonline.comnih.gov Notably, one compound from this series (Compound 20) showed an IC50 value for AChE inhibition of 0.089 ± 0.01 μM, which is comparable to the positive control drug, donepezil (B133215) (0.089 ± 0.01 μM). tandfonline.comnih.govnih.govtandfonline.com Furthermore, 2-arylbenzofuran derivatives isolated from the plant Cortex Mori Radicis showed potent and selective inhibitory activity against BChE. mdpi.com Cathafuran C, one of the isolated compounds, was the most potent, with a Ki value of 1.7 μM. mdpi.com These findings underscore the potential of the benzofuranone scaffold in designing new agents for neurodegenerative diseases.
| Compound/Derivative | Biological Target/Assay | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Isobavachalcone | 15-Lipoxygenase | IC50 | 25.92 µg/ml | nih.gov |
| 3-Arylbenzofuranone (Compound 20) | Acetylcholinesterase (AChE) | IC50 | 0.089 ± 0.01 μM | nih.govtandfonline.com |
| Cathafuran C | Butyrylcholinesterase (BChE) | Ki | 1.7 µM | mdpi.com |
| Moracin N | Butyrylcholinesterase (BChE) | IC50 | 13.5 µM | mdpi.com |
| Moracin C | Butyrylcholinesterase (BChE) | IC50 | 27.9 µM | mdpi.com |
Computational and Spectroscopic Characterization in Academic Research
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental in confirming the identity and purity of 6-Iodo-3-Benzofuranone. Techniques such as NMR, IR, and mass spectrometry provide unique fingerprints of the molecule's structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. nih.gov For this compound and its derivatives, ¹H NMR, ¹³C NMR, and 2D NMR techniques are employed to assign specific protons and carbons, providing insights into the connectivity and chemical environment of each atom. researchgate.net
¹H NMR: In the proton NMR spectrum of related benzofuranone structures, signals for the aromatic protons typically appear in the downfield region, generally between δ 6.0 and 8.5 ppm. bhu.ac.in For instance, in a related 4,6-dimethoxy-7-iodo-3(2H)-benzofuranone, the aromatic protons are observed in this region. google.com The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the furanone ring is characteristically found at a low field, often above 180 ppm. jst.go.jp Aromatic carbons resonate in the range of approximately 110-165 ppm, with the carbon atom bonded to the iodine showing a distinct chemical shift due to the heavy atom effect.
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between protons and carbons. These experiments help to definitively assign the signals in the ¹H and ¹³C NMR spectra, which can be ambiguous in complex molecules. These advanced techniques have been utilized in the structural elucidation of various benzofuranone derivatives. researchgate.net
Table 1: Representative NMR Data for Benzofuranone Derivatives
| Nucleus | Chemical Shift (ppm) Range | Notes |
| ¹H | 6.0 - 8.5 | Aromatic protons |
| ¹³C | > 180 | Carbonyl carbon |
| ¹³C | 110 - 165 | Aromatic carbons |
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound and its analogs is characterized by specific absorption bands that correspond to the vibrational frequencies of its bonds. researchgate.net
A prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, which typically appears in the region of 1700-1750 cm⁻¹. nih.govresearchgate.net The exact position of this band can provide information about the electronic environment of the carbonyl group. Additionally, the spectrum will show characteristic absorptions for the C-O-C stretching of the furanone ring and the C-I stretching vibration, which is expected at lower frequencies. The aromatic C-H and C=C stretching vibrations will also be present in their respective regions. The analysis of these bands confirms the presence of the key functional moieties within the this compound structure. spectroscopyonline.comaps.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) Range | Vibrational Mode |
| C=O (carbonyl) | 1700 - 1750 | Stretching |
| C-O-C (ether) | 1000 - 1300 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| C-I | 500 - 600 | Stretching |
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. msu.edunih.gov In the analysis of this compound, both standard MS and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are employed. cuny.edu
The mass spectrum of this compound will exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. nih.gov The presence of iodine is readily identified by its characteristic isotopic pattern. High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule, confirming the presence and number of each type of atom (carbon, hydrogen, oxygen, and iodine). cuny.edunih.gov Fragmentation patterns observed in the mass spectrum can also provide structural information, revealing stable fragments of the parent molecule. msu.edu
The resulting crystal structure offers an unambiguous confirmation of the connectivity of the atoms and the geometry of the benzofuranone core. mdpi.com This technique is particularly valuable when stereocenters are present, as it allows for the unequivocal assignment of the absolute configuration. The analysis of crystal packing can also reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the solid-state properties of the compound. nih.gov
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. ijprajournal.commsu.eduijrpr.com The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to the π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl group. sci-hub.se
The conjugated system of the benzofuranone core gives rise to strong absorptions in the UV region. msu.edu The position and intensity of these absorption maxima (λmax) are influenced by the substituents on the aromatic ring and the solvent used for the measurement. The introduction of the iodine atom can cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted benzofuranone.
X-ray Crystallography for Absolute Stereochemistry Determination
Advanced Computational Chemistry Approaches
In addition to experimental techniques, advanced computational chemistry methods are employed to model and predict the properties of this compound. researchgate.net These theoretical calculations provide valuable insights that complement experimental data.
Density Functional Theory (DFT) and other quantum mechanical methods are used to calculate the optimized geometry, electronic structure, and spectroscopic properties of the molecule. These calculations can predict NMR chemical shifts, vibrational frequencies for IR spectroscopy, and electronic transitions for UV-Vis spectroscopy. Comparing these calculated values with experimental data helps to validate the proposed structure and provides a deeper understanding of the molecule's behavior at the atomic level. Computational models can also be used to explore the reactivity and potential interactions of this compound with other molecules. researchgate.net
Density Functional Theory (DFT) Calculations for Geometry and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ictp.it It is widely employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. vjst.vnscirp.org For a molecule like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G** or 6-311++G(2d,p), can elucidate key structural and electronic parameters. vjst.vnresearchgate.netnih.gov
Key properties derived from DFT analysis include:
Optimized Molecular Geometry: Provides the most stable three-dimensional arrangement of atoms, including bond lengths and angles. scirp.org
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability. vjst.vnresearchgate.net
Molecular Electrostatic Potential (MEP): An MEP map identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is vital for predicting sites of interaction. vjst.vnresearchgate.net
Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental FT-IR and Raman data to confirm the molecular structure. researchgate.net
Electronic Properties: Other properties such as ionization potential, electron affinity, electronegativity, and chemical hardness can be calculated to further characterize the molecule's reactivity. researchgate.net
Table 1: Properties of this compound Investigated by DFT (Note: This table represents the types of data typically generated from DFT studies, based on standard methodologies.)
| Property | Description | Method of Calculation | Reference |
| Molecular Geometry | Optimized bond lengths, bond angles, and dihedral angles. | B3LYP/6-311++G(2d,p) | vjst.vn |
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | TD-DFT | vjst.vn |
| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for electrophilic and nucleophilic attack. | DFT/B3LYP | researchgate.net |
| Vibrational Frequencies | Theoretical infrared and Raman spectral data for structural confirmation. | B3LYP/6-311++G(2d,p) | vjst.vn |
| Natural Bond Orbital (NBO) | Analysis of intra- and intermolecular bonding and charge transfer interactions. | NBO Analysis | vjst.vn |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). researchgate.net This method is fundamental in structure-based drug design to understand binding mechanisms and affinities. researchgate.netfrontiersin.org The benzofuranone scaffold, including derivatives of this compound, has been the subject of numerous docking studies to explore its potential as an inhibitor for various protein targets.
Research has shown that benzofuran (B130515) derivatives can act as potent inhibitors for several enzymes. For instance, benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) have been identified as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β). nih.gov Similarly, 2-azolylmethylene-3-(2H)-benzofuranone derivatives have shown inhibitory activity against Monoamine Oxidases (MAO-A and MAO-B). jst.go.jp Docking studies for these compounds revealed key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active sites of these enzymes. jst.go.jpbohrium.com In studies on other benzofuran derivatives, docking confirmed binding to target proteins and helped to rationalize the observed biological activities. researchgate.netresearchgate.net
Table 2: Summary of Molecular Docking Studies on Benzofuranone Derivatives
| Benzofuranone Derivative Class | Target Protein(s) | Key Findings | Reference(s) |
| Benzofuran-3-yl-(indol-3-yl)maleimides | Glycogen Synthase Kinase 3β (GSK-3β) | SAR analysis and molecular modeling helped determine the binding mode of potent inhibitors. | nih.gov |
| 2-Azolylmethylene-3-(2H)-benzofuranones | Monoamine Oxidase A & B (MAO-A, MAO-B) | Compounds are tightly bound to the active site; identified as a privileged scaffold for MAO inhibitors. | jst.go.jp |
| 2-Phenylbenzofuran derivatives | Monoamine Oxidase A & B (MAO-A, MAO-B) | Docking confirmed experimental results and highlighted key residues for enzyme inhibition. | bohrium.com |
| Polysubstituted benzofurans | Parasitic Urease | Scaffolds bind firmly through hydrogen bonding and hydrophobic interactions with key residues. | researchgate.net |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. encyclopedia.pub In drug discovery, MD simulations provide detailed insights into the conformational dynamics of proteins and the stability of ligand-protein complexes, complementing the static view offered by molecular docking. encyclopedia.pub An MD simulation starts with an initial structure, often from experimental data or docking, and calculates the trajectory of atoms and molecules by solving Newton's equations of motion. encyclopedia.pubmdpi.com
For a compound like this compound complexed with a target protein, MD simulations can:
Assess the stability of the binding pose over a simulated period (nanoseconds to microseconds). peerj.com
Reveal conformational changes in the protein or ligand upon binding. encyclopedia.pub
Calculate binding free energies using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to provide a more accurate estimation of binding affinity. peerj.com
Identify key residues that are consistently involved in the interaction, providing a dynamic understanding of the binding event. peerj.com
While specific MD simulation studies on this compound are not detailed in the provided sources, the methodology is a standard and crucial step in evaluating potential drug candidates to understand their dynamic behavior and binding stability with target macromolecules. nih.govnih.gov
In Silico Investigations of Reaction Mechanisms and Catalyst Behavior
Computational chemistry is instrumental in elucidating reaction mechanisms and understanding the role of catalysts in organic synthesis. nih.gov The synthesis of benzofuranone and its derivatives often involves complex, metal-catalyzed reactions. rsc.org In silico investigations can model transition states and reaction intermediates that are difficult to observe experimentally.
For the synthesis of benzofuranone skeletons, various catalytic methods have been developed, including:
Heck Cyclization: 3-(2-Iodophenoxy)methylbenzofurans undergo a 6-endo Heck cyclization to form pterocarpene structures, a reaction pathway that can be investigated computationally to understand catalyst behavior and substrate scope. colab.ws
Palladium-Catalyzed Reactions: Carbonylative cyclization of ortho-iodophenols with alkynes is a common method for synthesizing aurones (benzylidenebenzofuranones). mdpi.com Computational studies can model the catalytic cycle of the palladium catalyst.
Rhodium-Catalyzed Annulation: Rhodium catalysts are used for the [3+2] annulation of 2-alkenylphenols to create 2,3-dihydrobenzofurans. rsc.org The proposed mechanism, involving C-H activation, migratory insertion, and oxidative addition, can be validated through computational modeling. nih.govrsc.org
These in silico approaches help optimize reaction conditions, design more efficient catalysts, and predict the outcomes of new synthetic routes for complex molecules like this compound.
Predictive Modeling for Drug-Target Interactions (DTI)
Predicting the interactions between drugs and their protein targets (DTI) is a critical step in drug discovery, helping to reduce the time and cost associated with experimental screening. ijimai.orgnih.gov
Feature Representation Learning for Drugs and Targets
To apply machine learning models for DTI prediction, molecules (drugs) and proteins (targets) must be converted into numerical formats, a process known as feature representation or embedding. nih.govfrontiersin.org
For drugs like this compound, common feature representations include:
Molecular Fingerprints: These are bit strings that encode the presence or absence of specific substructures or chemical properties (e.g., MACCS keys). frontiersin.org
SMILES Strings: The Simplified Molecular Input Line Entry System (SMILES) represents a molecule as a 1D string, which can be used in models based on natural language processing. oup.com
Graph Representations: Molecules can be treated as graphs where atoms are nodes and bonds are edges. Graph Neural Networks (GNNs) can then learn features directly from this structure. oup.comnih.gov
Topological and Semantic Features: Advanced methods combine topological features from molecular graphs with semantically rich embeddings generated by large language models (LLMs) from SMILES strings. biorxiv.org
For protein targets, features are typically derived from their amino acid sequences or 3D structures. nih.govnih.gov The choice of feature representation is crucial as it determines the information available to the predictive model. nih.govfrontiersin.org
Machine Learning and Deep Learning Approaches for DTI Prediction
Machine learning (ML) and deep learning (DL) have become central to computational DTI prediction. frontiersin.org These methods learn patterns from large datasets of known drug-target interactions to predict new ones. ijimai.orgnih.gov
Common approaches include:
Traditional Machine Learning: Methods like Support Vector Machines (SVM) and Random Forest have been used for DTI prediction, often relying on manually crafted features. mdpi.com
Deep Learning: Deep neural networks can automatically learn relevant features from raw data. nih.gov
Convolutional Neural Networks (CNNs): Often applied to SMILES strings or protein sequences to capture local patterns. oup.comarxiv.org
Graph Neural Networks (GNNs): Ideal for learning from the graph structure of molecules. oup.comnih.gov
Hybrid Models: Many modern approaches combine different neural network architectures (e.g., CNNs for proteins and GNNs for drugs) to improve predictive accuracy. oup.comacs.org
These models are trained on large databases of known interactions and can then be used to screen vast chemical libraries against various protein targets, potentially identifying novel interactions for compounds like this compound. nih.gov
Multi-Source Data Fusion in DTI Prediction
The accurate prediction of drug-target interactions (DTIs) is a cornerstone of modern drug discovery, significantly reducing the time and cost associated with experimental screening. frontiersin.orgnih.gov A key challenge in this area is to effectively integrate diverse and heterogeneous data sources to improve prediction accuracy. frontiersin.orgnih.gov Multi-source data fusion strategies have emerged as a powerful approach to address this challenge. frontiersin.orgnih.gov
These methods combine information from various domains, including:
Chemical Data : Information about the drug's structure, such as 2D fingerprints and 3D conformations. frontiersin.org
Biological Data : Information about the target protein, such as its sequence, structure, and genomic data. frontiersin.org
Pharmacological Data : Known drug-target interactions, side effects, and clinical outcomes.
The core idea behind multi-source data fusion is that different data types provide complementary information about the DTI landscape. frontiersin.orgnih.gov However, simply combining these data sources is not always effective, as they can contain noise and may have varying levels of importance for predicting a specific interaction. frontiersin.orgnih.gov
Advanced computational models, such as EFMSDTI, have been developed to address this by selectively and weightedly fusing multi-source data. frontiersin.orgnih.gov These models often build multiple similarity networks for both drugs and targets based on different data sources. frontiersin.orgnih.gov Techniques like Similarity Network Fusion (SNF) can then be used to integrate these networks into a single, more informative network that represents the comprehensive relationships between drugs and targets. frontiersin.orgnih.gov By assigning different weights to different data sources based on their contribution to the prediction, these methods can enhance the signal and reduce the noise, leading to more accurate DTI predictions. frontiersin.orgnih.gov For example, the deepDTnet model utilizes multi-source data to learn feature vectors for drugs and targets, though it treats all data sources equally. frontiersin.orgnih.gov More recent approaches aim to overcome this limitation by considering the unique contribution of each data source. frontiersin.orgnih.gov
Network-Based Approaches and Data Scarcity Challenges in DTI
Network-based approaches have become increasingly popular for DTI prediction, offering a powerful alternative to traditional methods like molecular docking, which often require the 3D structure of the target protein. frontiersin.org These methods represent drugs, targets, and their interactions as a network, allowing for the application of graph theory and network analysis algorithms to predict new links (i.e., new DTIs). frontiersin.orgresearchgate.net
A significant advantage of many network-based methods is their ability to function even with limited data, a common challenge in drug discovery. frontiersin.org For instance, some network-based inference (NBI) methods can predict potential DTIs using only the known DTI network, without needing additional information like chemical structures or protein sequences. frontiersin.org These approaches are based on the principle that similar drugs tend to interact with similar targets, a concept that can be captured by the topology of the DTI network. plos.org
Several types of network-based methods have been developed, including:
Drug-based and Target-based Similarity Inference : These methods predict new interactions based on the similarity of drugs' chemical structures or targets' genomic sequences, respectively. plos.org
Network-based Inference (NBI) : This approach relies solely on the topology of the known drug-target interaction network to infer new interactions. plos.org
Methods Integrating Heterogeneous Networks : More advanced methods construct heterogeneous networks that include not only drugs and targets but also other related entities like diseases and side effects. oup.com By applying techniques like random walks or graph representation learning on these complex networks, researchers can derive low-dimensional feature representations of drugs and targets that are then used for DTI prediction. oup.com
Despite their power, network-based approaches face challenges, particularly with data scarcity. The number of known DTIs is still small compared to the vast number of potential interactions. This can lead to sparse networks, making it difficult for algorithms to learn meaningful patterns. To address this, researchers are exploring methods that can effectively leverage unlabeled data (i.e., drug-target pairs with unknown interaction status) and integrate information from multiple sources to enrich the network. nih.gov
Future Directions and Research Opportunities
Development of Novel and Sustainable Synthetic Routes for 6-Iodo-3-Benzofuranone
While methods for synthesizing benzofuranone cores are established, the development of novel, efficient, and sustainable synthetic routes to produce this compound and its derivatives is a key area of future research. nih.govorganic-chemistry.org Current synthetic strategies often involve multi-step processes that may not be environmentally friendly or cost-effective for large-scale production.
Future research should focus on:
Green Chemistry Approaches: Utilizing greener solvents, catalysts, and reaction conditions to minimize environmental impact. nih.gov Photochemical reactions and microwave-assisted synthesis are examples of techniques that can lead to cleaner and more efficient processes. nih.gov
Catalytic Methods: Exploring novel transition-metal or organocatalytic systems to facilitate the key bond-forming reactions in a more selective and efficient manner. organic-chemistry.orgresearchgate.net For instance, palladium-catalyzed cross-coupling reactions like the Sonogashira reaction have been employed for the synthesis of substituted benzofurans and could be adapted for this purpose. nih.govresearchgate.net
Exploration of Under-Investigated Reactivity Pathways
The iodine atom at the 6-position of the benzofuranone ring offers a versatile handle for a variety of chemical transformations that remain largely unexplored. Future investigations should aim to systematically probe the reactivity of this functional group.
Key areas for exploration include:
Cross-Coupling Reactions: Expanding the scope of palladium, copper, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a diverse array of substituents at the 6-position. This would enable the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Metal-Halogen Exchange: Utilizing organolithium or Grignard reagents to perform metal-halogen exchange, followed by trapping with various electrophiles to introduce new functional groups.
Transition Metal-Catalyzed C-H Activation: Developing methods for the direct functionalization of other positions on the benzofuranone scaffold, guided by the directing effect of the existing substituents.
Rational Design of New Benzofuranone Scaffolds with Tuned Bioactivities
Building upon the this compound core, the rational design of new scaffolds with tailored biological activities is a major avenue for future research. researchgate.net This involves a deep understanding of the SAR of benzofuranone derivatives against various biological targets. nih.gov
Future research efforts should focus on:
Target-Oriented Synthesis: Designing and synthesizing novel benzofuranone derivatives with specific biological targets in mind, such as kinases, topoisomerases, or tubulin. nih.govplos.org For example, modifications to the benzofuranone ring of noscapine, a tubulin-binding agent, have led to analogs with significantly enhanced antiproliferative activity. nih.gov
Molecular Hybridization: Combining the this compound scaffold with other pharmacologically active moieties to create hybrid molecules with dual or synergistic activities. nih.gov
Bioisosteric Replacement: Replacing the iodine atom or other functional groups with bioisosteres to fine-tune the physicochemical properties and biological activity of the compounds.
A study on 2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives showed that a 5-iodo-substituted benzofuranone exhibited high antiplasmodial activity. nih.gov This highlights the potential of halogen substitution in modulating biological effects.
Deeper Mechanistic Understanding of Biological Interactions through Chemical Biology Tools
To fully exploit the therapeutic potential of this compound and its derivatives, a deeper understanding of their mechanisms of action at the molecular level is crucial. Chemical biology tools offer powerful approaches to achieve this.
Future research should incorporate:
Fluorescent Probes: Synthesizing fluorescently labeled analogs of this compound to visualize their subcellular localization and interaction with biological targets in living cells. nih.gov The heavy atom effect of iodine can also be exploited in the design of certain fluorescent probes. nih.gov
Photoaffinity Labeling: Designing probes with photoreactive groups to covalently label binding partners, enabling their identification and characterization.
Activity-Based Protein Profiling (ABPP): Developing reactive probes based on the this compound scaffold to identify and profile the activity of specific enzyme families in complex biological systems.
DNA-Encoded Libraries (DELs): Incorporating the this compound scaffold into DNA-encoded libraries to rapidly screen against a vast number of protein targets and identify novel biological interactions. sigmaaldrich.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development. mdpi.comnih.gov These computational tools can be leveraged to accelerate the design and optimization of this compound-based compounds.
Future applications of AI and ML in this area include:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and physicochemical properties of new virtual compounds, guiding the synthesis of the most promising candidates. nih.gov
De Novo Design: Utilizing generative models to design novel benzofuranone scaffolds with desired properties from scratch. mdpi.com
Reaction Prediction and Synthesis Planning: Employing ML algorithms to predict the outcomes of chemical reactions and devise optimal synthetic routes, saving time and resources in the laboratory. beilstein-journals.org
Virtual Screening: Using AI-powered docking and scoring functions to screen large virtual libraries of this compound derivatives against specific protein targets to identify potential hits. nih.gov
The synergy between experimental research and computational approaches will be instrumental in unlocking the full potential of the this compound scaffold in the development of next-generation therapeutics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Iodo-3-Benzofuranone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves iodination of 3-benzofuranone derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in anhydrous solvents like dichloromethane. Key parameters include temperature control (0–25°C) and stoichiometric ratios to minimize side products like diiodinated analogs. For example, regioselective iodination at the 6-position is achieved by activating the benzofuranone ring via electron-donating groups or Lewis acid catalysis . Yield optimization requires monitoring via thin-layer chromatography (TLC) and purification via column chromatography using hexane/ethyl acetate gradients.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are essential. The iodinated aromatic proton typically appears as a singlet in ¹H NMR (δ 7.5–8.0 ppm), while the carbonyl group resonates near δ 170–175 ppm in ¹³C NMR. Discrepancies in spectral data (e.g., unexpected splitting patterns) may arise from impurities or tautomerism. Resolution strategies include repeating the synthesis, cross-validating with computational NMR prediction tools (e.g., ACD/Labs), and comparing with literature benchmarks .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability studies recommend storing the compound in amber vials under inert gas (argon) at –20°C to prevent photodegradation and iodine loss. Accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) coupled with HPLC analysis can quantify decomposition products like deiodinated derivatives .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity data (e.g., IC₅₀ values) may stem from assay variability or structural impurities. Researchers should:
- Validate purity via orthogonal methods (HPLC, elemental analysis).
- Replicate assays under standardized conditions (e.g., cell line passage number, solvent controls).
- Perform structure-activity relationship (SAR) studies to isolate the pharmacophore. For example, replacing iodine with other halogens can clarify its role in target binding .
Q. How can computational modeling guide the design of this compound analogs for enhanced HDAC inhibition?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to histone deacetylase (HDAC) isoforms. Key steps:
- Generate 3D conformers of the iodinated compound using DFT optimization.
- Map interactions with HDAC catalytic zinc ions and hydrophobic pockets.
- Prioritize analogs with improved binding scores (ΔG < –9 kcal/mol) and synthetic feasibility .
Q. What experimental designs mitigate challenges in scaling up this compound synthesis for preclinical studies?
- Methodological Answer : Scale-up requires addressing exothermic iodination reactions and iodine waste management. Strategies include:
- Using flow chemistry for controlled temperature and reagent mixing.
- Implementing quenching protocols (e.g., sodium thiosulfate washes) to neutralize excess iodine.
- Optimizing solvent recovery systems to reduce costs and environmental impact .
Key Considerations for Researchers
- Data Validation : Cross-reference synthetic protocols and spectral data across multiple sources to address inconsistencies .
- Ethical Compliance : Adhere to safety protocols for handling iodinated compounds, including proper waste disposal and PPE .
- Open Science : Share reproducible datasets (e.g., crystallographic files, assay protocols) to enhance collaborative validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
